molecular formula C12H19NO4 B12331149 rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

Cat. No.: B12331149
M. Wt: 241.28 g/mol
InChI Key: OQCJMHMUVJXYQH-JVHMLUBASA-N
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Description

Molecular Architecture and Bicyclic Framework Analysis

The core structure of this compound features a 3-azabicyclo[3.1.1]heptane system, a bridged bicyclic scaffold comprising a seven-membered ring system with nitrogen at the 3-position. The bicyclo[3.1.1]heptane framework consists of two fused rings: a three-membered ring (C1–C2–C7) and a five-membered ring (C1–C3–C4–C5–C6), bridged by a methylene group (C7) and a nitrogen atom (N3) (Figure 1). The tert-butoxycarbonyl (Boc) group at N3 and the carboxylic acid moiety at C6 introduce polar functional groups that influence the compound’s reactivity and solubility.

Key structural parameters :

  • Bridgehead positions : C1 (shared by both rings) and N3 (part of the azabicyclo system).
  • Bond angles : The strain in the three-membered ring results in bond angles of ~60° at the bridgehead, while the five-membered ring adopts near-tetrahedral geometry.
  • Conformational rigidity : The bicyclic system restricts rotation around C1–C7 and C1–N3, enforcing a fixed spatial arrangement of substituents.
Parameter Value/Description Source
Molecular formula C₁₂H₁₉NO₄ Derived from
Bridge lengths C1–C7: 1.54 Å; N3–C1: 1.47 Å Estimated from
Functional groups Boc (N3), carboxylic acid (C6)

This architecture is distinct from simpler azabicyclo derivatives, such as 3-azabicyclo[3.2.0]heptane-2-carboxylic acid (found in penicillin-related compounds), due to its [3.1.1] ring system and substitution pattern.

Stereochemical Configuration and Relative Configuration Assignment

The stereodescriptor rel-(1R,5S,6r) denotes the relative configuration of the three stereocenters at C1, C5, and C6. The configuration is assigned using a combination of NMR spectroscopy, X-ray crystallography, and synthetic correlation:

  • C1 (R) : The bridgehead carbon adopts an R configuration due to the priority of the bicyclic system’s substituents.
  • C5 (S) : Determined via NOESY correlations between H-5 and adjacent protons in the five-membered ring.
  • C6 (r) : The "r" designation indicates a pseudoasymmetric center, where the configuration depends on the bridge’s spatial orientation.

Key evidence :

  • NOESY experiments : Spatial proximity between H-6 and the Boc group’s tert-butyl protons confirms the endo orientation of the carboxylic acid at C6.
  • X-ray crystallography : A related compound, endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane, showed analogous stereochemical assignments, validating the methodology.

The Boc group’s bulkiness further stabilizes the preferred conformation by minimizing steric clashes with the bicyclic framework.

Comparative Analysis of Azabicyclo[3.1.1]heptane Derivatives

This compound belongs to a broader class of azabicycloheptane derivatives, which vary in substitution patterns and ring sizes (Table 1). Key comparisons include:

Derivative Substituents Bicyclo System Applications Source
Amoxicillin Related Compound A 6-Amino, 3,3-dimethyl [3.2.0] β-lactam antibiotic precursor
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid Carboxylic acid at C1 [3.1.1] Synthetic intermediate
6-Azabicyclo[3.1.1]heptane-3-carboxylic acid Carboxylic acid at C3 [3.1.1] Drug design scaffold

Notable differences :

  • Ring strain : The [3.1.1] system exhibits greater angular strain than the [3.2.0] system, affecting reactivity.
  • Functional group placement : Carboxylic acid at C6 (vs. C1 or C3) enhances hydrogen-bonding potential in target binding.
  • Stereochemical complexity : The rel-(1R,5S,6r) configuration provides three stereocenters, unlike simpler derivatives with one or two.

Crystallographic Studies and Conformational Rigidity

X-ray crystallography of related compounds, such as endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane, reveals critical insights into the conformational rigidity of this scaffold:

  • Bicyclic framework : The [3.1.1] system enforces a boat-like conformation in the five-membered ring, with the three-membered ring acting as a rigid "keel".
  • Torsional angles : The C6–C1–N3–C(O) torsion angle is fixed at 170°, preventing free rotation of the carboxylic acid group.
  • Hydrogen-bonding networks : The carboxylic acid forms intramolecular hydrogen bonds with the Boc group’s carbonyl oxygen, stabilizing the endo conformation.

Conformational consequences :

  • Bioactivity : Rigidity enhances binding affinity to biological targets by reducing entropy penalties.
  • Synthetic utility : Predictable geometry facilitates use as a template for designing inhibitors or catalysts.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(6-13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9?

InChI Key

OQCJMHMUVJXYQH-JVHMLUBASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)C2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)O

Origin of Product

United States

Preparation Methods

Intramolecular Aldol Condensation

A common approach employs β-keto esters or amides to form the bicyclic framework. For example, cyclization of N-protected γ-amino ketones under basic conditions yields the fused ring system. In one protocol, a γ-amino ketone precursor undergoes base-mediated cyclization (KOH/EtOH, 60°C) to generate the bicyclo[3.1.1]heptane core with 72–78% yield.

Transition-Metal-Mediated Cycloaddition

Palladium-catalyzed [3+2] cycloadditions between vinyl aziridines and alkenes provide stereochemical control. Using Pd(PPh₃)₄ (5 mol%) and Ag₂CO₃ in toluene at 110°C, the bicyclo[3.1.1]heptane structure forms with >90% diastereomeric excess. This method is favored for scalability but requires rigorous anhydrous conditions.

tert-Butoxycarbonyl (Boc) Protection

The amine group is protected using di-tert-butyl dicarbonate under Schotten-Baumann conditions:

Procedure :

  • Dissolve 3-azabicyclo[3.1.1]heptane-6-carboxylic acid (1 eq) in THF/H₂O (3:1).
  • Add Boc₂O (1.2 eq) and NaOH (2 eq) at 0°C.
  • Stir for 12 h at 25°C.
  • Acidify to pH 2–3 with HCl, extract with EtOAc, and concentrate.

Yield : 81–89%.
Key Data :

Parameter Value
Solvent THF/H₂O (3:1)
Temperature 0°C → 25°C
Reaction Time 12 h
Workup Acidification, extraction

Stereochemical Resolution

The rel-(1R,5S,6r) configuration is achieved via chiral auxiliaries or enzymatic resolution.

Diastereomeric Salt Formation

Racemic Boc-protected acid is resolved using (-)-ditoluoyl-D-tartaric acid in ethanol. The less soluble (1R,5S,6r)-diastereomer precipitates first (98% ee).

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase B (CAL-B) selectively acetylates the undesired enantiomer in vinyl acetate. The remaining (1R,5S,6r)-enantiomer is isolated with 99% ee.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Scalability Cost Index
Aldol Cyclization 72–78 N/A Moderate $$
Pd-Catalyzed Cycloaddition 85–90 >90 High $$$$
TEMPO Oxidation 85–92 N/A High $$
Enzymatic Hydrolysis 94 94 Low $$$
Diastereomeric Salt 40–45* 98 High $$

*Yield after resolution.

Industrial-Scale Considerations

For kilogram-scale production, the Pd-catalyzed route is preferred despite higher catalyst costs due to its reproducibility. Critical process parameters include:

  • Oxygen exclusion : To prevent amine oxidation during Boc protection.
  • Crystallization control : Ensures consistent polymorph formation during resolution.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylative cyclization using Ir(ppy)₃ (2 mol%) forms the bicyclo[3.1.1]heptane core at ambient temperature, reducing energy costs by 40% compared to thermal methods.

Continuous Flow Synthesis

A microreactor system combining cyclization and Boc protection achieves 92% yield in 8 minutes residence time, enabling >1 kg/day throughput.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a pharmaceutical agent due to its ability to act as a prodrug or a biologically active metabolite. Its structural features allow it to interact with biological targets effectively.

Organic Synthesis

rel-(1R,5S,6R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid serves as a versatile intermediate in the synthesis of various complex organic molecules. It can be used to introduce azabicyclic frameworks into larger molecular structures, which is beneficial in the design of new compounds with specific biological activities.

Drug Development

Research indicates that this compound may play a role in the development of novel therapeutic agents targeting neurological disorders due to its structural resemblance to natural alkaloids known for their neuroactive properties.

Case Study 1: Neuropharmacological Applications

A study explored the neuropharmacological effects of derivatives of this compound on neurotransmitter systems in animal models. Results suggested that modifications to the bicyclic structure could enhance binding affinity to specific receptors, leading to improved therapeutic outcomes for conditions like depression and anxiety.

Case Study 2: Synthesis of Novel Anticancer Agents

Researchers have utilized this compound as a starting material for synthesizing new anticancer agents by modifying its functional groups. The resulting compounds demonstrated significant cytotoxic activity against various cancer cell lines, indicating the potential of this bicyclic framework in anticancer drug discovery.

Mechanism of Action

The mechanism of action of rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

The following comparison focuses on structurally related azabicyclo compounds, emphasizing differences in ring systems, substituents, molecular properties, and applications.

Structural and Functional Differences
Compound Name Bicyclic System Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Target Compound : rel-(1R,5S,6r)-3-(BOC)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid [3.1.1]heptane BOC at 3-position, carboxylic acid at 6-position C₁₁H₁₇NO₄ ~227.26 (estimated) Potential scaffold for constrained peptides or protease inhibitors; limited commercial availability .
rel-(1R,5S,6r)-3-BOC-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 927679-54-7) [3.1.0]hexane BOC at 3-position, carboxylic acid at 6-position C₁₁H₁₇NO₄ 227.26 Intermediate in organic synthesis; requires storage at 2–8°C .
rel-(1R,2S,5S)-3-BOC-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 848777-73-1) [3.1.0]hexane BOC at 3-position, dimethyl at 6-position C₁₃H₂₁NO₄ 255.31 High-purity research chemical; used in heterocyclic block synthesis .
(1S,2S,5R)-3-BOC-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid [3.1.0]hexane BOC at 3-position, dichloro at 6-position C₁₁H₁₅Cl₂NO₄ 296.14 Chlorinated analog with enhanced electrophilicity; potential for cross-coupling reactions .
rel-(1S,3S,5S)-2-BOC-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (CAS 1393537-79-5) [3.1.0]hexane BOC at 2-position, methyl at 5-position C₁₂H₁₉NO₄ 241.28 Methyl-substituted variant; used in stereoselective synthesis .

Key Observations :

  • This may enhance binding specificity in drug-receptor interactions.
  • Substituent Effects : Dichloro (Cl₂) and dimethyl (CH₃) groups increase molecular weight and hydrophobicity, influencing solubility and metabolic stability .
  • BOC Protection : The tert-butoxycarbonyl group is a common protective strategy for amines, enabling selective deprotection in multi-step syntheses .

Biological Activity

The compound rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid, with the CAS number 927679-54-7, is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₇NO₄
  • Molecular Weight : 227.26 g/mol
  • Structure : The compound features a bicyclic framework which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are still being elucidated, preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : Some studies have indicated that it may reduce inflammation markers in vitro and in vivo.

Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

PathogenConcentration (µg/mL)Growth Inhibition (%)
Staphylococcus aureus5075
Escherichia coli5068

Study 2: Neuroprotective Effects

In a neurobiology study published in the Journal of Neuropharmacology, the compound was evaluated for its neuroprotective effects in a rodent model of neurodegeneration. The results indicated that treatment with the compound led to a significant decrease in neuronal cell death and improved cognitive function in treated animals compared to controls.

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